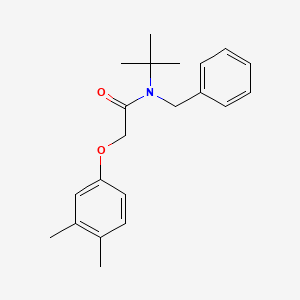
N-benzyl-N-(tert-butyl)-2-(3,4-dimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-(tert-butyl)-2-(3,4-dimethylphenoxy)acetamide, also known as BDMC, is a synthetic compound that has gained attention in recent years for its potential applications in scientific research. BDMC belongs to the class of benzamides and is a potent inhibitor of histone deacetylases (HDACs), which are enzymes that play a critical role in epigenetic regulation of gene expression.
Mecanismo De Acción
N-benzyl-N-(tert-butyl)-2-(3,4-dimethylphenoxy)acetamide's mechanism of action is through the inhibition of HDACs, which leads to an increase in histone acetylation and altered gene expression. HDACs play a critical role in epigenetic regulation of gene expression and are often overexpressed in cancer cells, making them an attractive target for cancer therapy. N-benzyl-N-(tert-butyl)-2-(3,4-dimethylphenoxy)acetamide's ability to inhibit HDACs has been shown to induce cell cycle arrest, inhibit angiogenesis, and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-benzyl-N-(tert-butyl)-2-(3,4-dimethylphenoxy)acetamide are primarily related to its ability to inhibit HDACs. HDACs play a critical role in epigenetic regulation of gene expression, and their inhibition by N-benzyl-N-(tert-butyl)-2-(3,4-dimethylphenoxy)acetamide leads to altered gene expression and cellular responses. N-benzyl-N-(tert-butyl)-2-(3,4-dimethylphenoxy)acetamide has been shown to induce cell cycle arrest, inhibit angiogenesis, and induce apoptosis in cancer cells. In neurodegenerative diseases, N-benzyl-N-(tert-butyl)-2-(3,4-dimethylphenoxy)acetamide has been shown to have neuroprotective effects by reducing inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of N-benzyl-N-(tert-butyl)-2-(3,4-dimethylphenoxy)acetamide for lab experiments is its ability to inhibit HDACs, which makes it an attractive compound for epigenetic research. N-benzyl-N-(tert-butyl)-2-(3,4-dimethylphenoxy)acetamide is also relatively easy to synthesize and can be produced on a large scale, making it an affordable compound for research purposes. However, one of the limitations of N-benzyl-N-(tert-butyl)-2-(3,4-dimethylphenoxy)acetamide is that it is a relatively new compound, and its long-term effects on human health are not yet fully understood.
Direcciones Futuras
There are several future directions for research on N-benzyl-N-(tert-butyl)-2-(3,4-dimethylphenoxy)acetamide. One area of interest is in the development of N-benzyl-N-(tert-butyl)-2-(3,4-dimethylphenoxy)acetamide-based therapies for cancer and neurodegenerative diseases. Another area of interest is in the development of N-benzyl-N-(tert-butyl)-2-(3,4-dimethylphenoxy)acetamide analogs with improved pharmacokinetic properties and reduced toxicity. Additionally, further studies are needed to fully understand the long-term effects of N-benzyl-N-(tert-butyl)-2-(3,4-dimethylphenoxy)acetamide on human health and to determine its potential applications in other areas of scientific research.
Conclusion:
In conclusion, N-benzyl-N-(tert-butyl)-2-(3,4-dimethylphenoxy)acetamide is a synthetic compound that has gained attention for its potential applications in scientific research. N-benzyl-N-(tert-butyl)-2-(3,4-dimethylphenoxy)acetamide's ability to inhibit HDACs makes it an attractive compound for epigenetic research, particularly in the areas of cancer and neurodegenerative diseases. While N-benzyl-N-(tert-butyl)-2-(3,4-dimethylphenoxy)acetamide has several advantages for lab experiments, further studies are needed to fully understand its long-term effects on human health and to determine its potential applications in other areas of scientific research.
Métodos De Síntesis
The synthesis of N-benzyl-N-(tert-butyl)-2-(3,4-dimethylphenoxy)acetamide involves the reaction of tert-butyl 2-(3,4-dimethylphenoxy)acetate with benzylamine in the presence of a catalyst. The resulting product is then deprotected to yield the final compound. The synthesis of N-benzyl-N-(tert-butyl)-2-(3,4-dimethylphenoxy)acetamide is relatively straightforward and can be carried out on a large scale, making it an attractive compound for research purposes.
Aplicaciones Científicas De Investigación
N-benzyl-N-(tert-butyl)-2-(3,4-dimethylphenoxy)acetamide has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is in the field of cancer research, where N-benzyl-N-(tert-butyl)-2-(3,4-dimethylphenoxy)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis. N-benzyl-N-(tert-butyl)-2-(3,4-dimethylphenoxy)acetamide has also been studied for its potential applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, where it has been shown to have neuroprotective effects.
Propiedades
IUPAC Name |
N-benzyl-N-tert-butyl-2-(3,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c1-16-11-12-19(13-17(16)2)24-15-20(23)22(21(3,4)5)14-18-9-7-6-8-10-18/h6-13H,14-15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKDUYCFYFBCBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)N(CC2=CC=CC=C2)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-tert-butyl-2-(3,4-dimethylphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-N,N-dimethylbenzamide](/img/structure/B5732678.png)
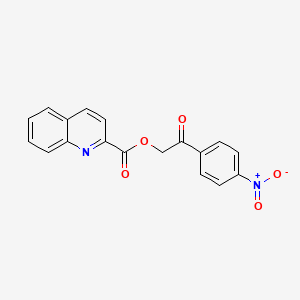
![6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole](/img/structure/B5732687.png)
![N-(3-chloro-4-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5732707.png)
![N-(2-methyl-3-nitrophenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5732711.png)
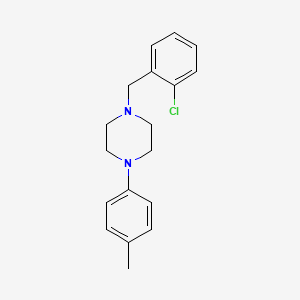
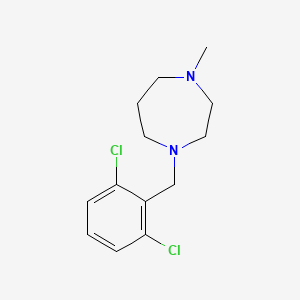

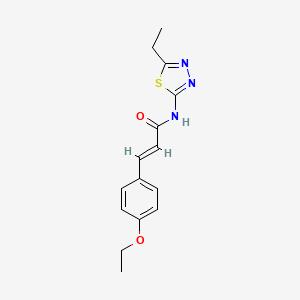
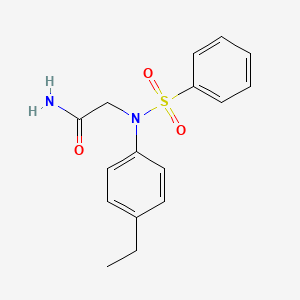
![2-[(3-chlorobenzyl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5732760.png)


![N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5732781.png)